Diethyl-(Azidomethyl)phosphonat

Übersicht

Beschreibung

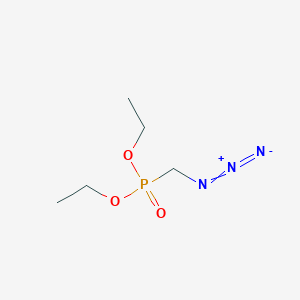

diethyl (azidomethyl)phosphonate, also known as diethyl azidomethylphosphonate, is an organophosphorus compound with the molecular formula C5H12N3O3P. This compound is characterized by the presence of an azidomethyl group attached to the phosphonic acid moiety. It is commonly used in organic synthesis and has applications in various fields, including chemistry, biology, and industry .

Wissenschaftliche Forschungsanwendungen

diethyl (azidomethyl)phosphonate has a wide range of applications in scientific research:

Wirkmechanismus

Target of Action

Diethyl (azidomethyl)phosphonate, also known as 1-[azidomethyl(ethoxy)phosphoryl]oxyethane or Phosphonic acid, azidomethyl-, diethyl ester, is a phosphonate compound . Phosphonates are known to mimic the phosphates and carboxylates of biological molecules, potentially inhibiting metabolic enzymes . .

Mode of Action

Phosphonates are known to inhibit enzymes by mimicking their natural substrates . This inhibition can disrupt the normal function of the target enzyme, leading to various downstream effects.

Biochemical Pathways

Phosphonates are known to affect various biochemical pathways due to their ability to inhibit enzymes . For instance, the inhibition of the enzyme Diacylglycerol acyltransferase/mycolyltransferase Ag85C can disrupt the normal function of Mycobacterium tuberculosis .

Pharmacokinetics

Phosphonates are known for their enhanced resistance towards hydrolysis, which can impact their bioavailability .

Result of Action

The inhibition of enzymes by phosphonates can lead to various downstream effects, including disruption of normal cellular functions .

Action Environment

The action, efficacy, and stability of diethyl (azidomethyl)phosphonate can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the phosphonate group, potentially impacting its interaction with target enzymes .

Biochemische Analyse

Biochemical Properties

The phosphonate functional group remains a cornerstone of modern organic chemistry . Indeed, phosphonic acids and derivatives thereof can be found in the scaffolds of a range of bioactive products . Diethyl (azidomethyl)phosphonate, due to its phosphonate moiety, has the potential to interact with a variety of enzymes, proteins, and other biomolecules .

Molecular Mechanism

Phosphonates are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of phosphonic acid, azidomethyl-, diethyl ester typically involves the reaction of diethyl phosphite with azidomethyl chloride under basic conditions. The reaction is carried out in an inert solvent such as dichloromethane or toluene, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed at room temperature and yields the desired product in good to excellent yields .

Industrial Production Methods: On an industrial scale, the production of phosphonic acid, azidomethyl-, diethyl ester follows similar synthetic routes but may involve continuous flow reactors to enhance efficiency and scalability. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve yields .

Analyse Chemischer Reaktionen

Types of Reactions: diethyl (azidomethyl)phosphonate undergoes various chemical reactions, including:

Substitution Reactions: The azido group can be substituted with other nucleophiles, such as amines or alcohols, to form corresponding phosphonates.

Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Oxidation Reactions: The phosphonic ester can be oxidized to the corresponding phosphonic acid using oxidizing agents like hydrogen peroxide.

Common Reagents and Conditions:

Substitution: Triethylamine, dichloromethane, room temperature.

Reduction: Hydrogen gas, palladium catalyst, room temperature.

Oxidation: Hydrogen peroxide, water, elevated temperature.

Major Products:

Substitution: Phosphonates with various substituents.

Reduction: Aminomethylphosphonates.

Oxidation: Phosphonic acids.

Vergleich Mit ähnlichen Verbindungen

Diethyl ethylphosphonate: Similar in structure but lacks the azido group.

Diethyl phosphite: Contains a phosphite group instead of a phosphonate group.

Aminomethylphosphonic acid: Contains an amino group instead of an azido group.

Uniqueness: diethyl (azidomethyl)phosphonate is unique due to the presence of the azido group, which imparts distinct reactivity and allows for versatile chemical transformations. This makes it a valuable compound in synthetic chemistry and various research applications .

Biologische Aktivität

Diethyl (azidomethyl)phosphonate is a compound of significant interest due to its diverse biological activities and applications in medicinal chemistry, chemical biology, and materials science. This article explores the biological activity of diethyl (azidomethyl)phosphonate, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Overview of Diethyl (Azidomethyl)Phosphonate

Diethyl (azidomethyl)phosphonate is characterized by its azide functionality, which allows for versatile applications in click chemistry. This compound has been synthesized through various methods, including microwave-assisted synthesis and copper(I)-catalyzed reactions. Its derivatives have shown promise as non-hydrolyzable phosphate mimics, which can inhibit enzymes that utilize phosphates as substrates .

Antiviral and Cytotoxic Properties

Research has demonstrated that diethyl (azidomethyl)phosphonate exhibits antiviral and cytotoxic activities. In vitro studies have evaluated its efficacy against a range of viruses and cancer cell lines:

- Antiviral Activity : Acyclonucleotide analogues derived from diethyl (azidomethyl)phosphonate have shown activity against herpes simplex viruses (HSV-1 and HSV-2), with effective concentrations (EC50) recorded at 17 μM for HSV-1 and 24 μM for feline herpes virus .

- Cytotoxicity : The compound has been tested against murine leukemia L1210 cells and human T-lymphocyte CEM cells, where certain derivatives exhibited IC50 values ranging from 2.8 to 12 μM, indicating moderate cytostatic effects .

Antibacterial Activity

Diethyl (azidomethyl)phosphonate has also been evaluated for its antibacterial properties. Studies indicate that derivatives synthesized from this compound possess significant antibacterial activity against various bacterial strains. For instance, synthesized 1,2,3-triazol-5-yl-phosphonates demonstrated moderate activity against human promyelocytic leukemia HL-60 cells .

Synthesis Methods

The synthesis of diethyl (azidomethyl)phosphonate can be achieved through several methods:

- Microwave-Assisted Synthesis : This method enhances the efficiency of reactions involving diethyl (azidomethyl)phosphonate by significantly reducing reaction times while improving yields.

- Copper(I)-Catalyzed Reactions : These reactions involve the coupling of organic azides with dialkyl phosphites to produce functionalized phosphonates .

Case Study 1: Antiviral Efficacy

A study focused on the synthesis of acyclonucleotide analogues from diethyl (azidomethyl)phosphonate highlighted its antiviral potential. The compounds were evaluated for their ability to inhibit viral replication in cell cultures, demonstrating promising results against both DNA and RNA viruses .

Case Study 2: Antibacterial Activity Assessment

Another study investigated the antibacterial effects of novel phosphonates derived from diethyl (azidomethyl)phosphonate. The results indicated that certain derivatives exhibited significant activity against resistant bacterial strains, suggesting their potential as new antibacterial agents .

Research Findings Summary Table

Eigenschaften

IUPAC Name |

1-[azidomethyl(ethoxy)phosphoryl]oxyethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N3O3P/c1-3-10-12(9,11-4-2)5-7-8-6/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLTDIBZJVFRPTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CN=[N+]=[N-])OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N3O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40170872 | |

| Record name | Phosphonic acid, azidomethyl-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40170872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17982-55-7 | |

| Record name | Diethyl P-(azidomethyl)phosphonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17982-55-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphonic acid, azidomethyl-, diethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017982557 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphonic acid, azidomethyl-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40170872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.